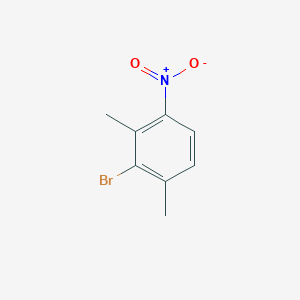

2-Bromo-1,3-dimethyl-4-nitrobenzene

Übersicht

Beschreibung

2-Bromo-1,3-dimethyl-4-nitrobenzene is an organic compound with the molecular formula C8H8BrNO2. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, two methyl groups, and a nitro group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Bromo-1,3-dimethyl-4-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The typical synthetic route includes:

Bromination: The addition of a bromine atom to the benzene ring using bromine in the presence of a catalyst like iron(III) bromide.

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and bromination processes under controlled conditions to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-1,3-dimethyl-4-nitrobenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Oxidation: Potassium permanganate in an acidic medium.

Major Products

Substitution: Formation of compounds like 2-azido-1,3-dimethyl-4-nitrobenzene.

Reduction: Formation of 2-bromo-1,3-dimethyl-4-aminobenzene.

Oxidation: Formation of 2-bromo-1,3-dimethyl-4-nitrobenzoic acid.

Wissenschaftliche Forschungsanwendungen

2-Bromo-1,3-dimethyl-4-nitrobenzene is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: In the study of enzyme-catalyzed reactions involving halogenated aromatic compounds.

Medicine: As a precursor in the synthesis of pharmaceutical compounds.

Industry: In the production of dyes, pigments, and agrochemicals.

Wirkmechanismus

The mechanism of action of 2-Bromo-1,3-dimethyl-4-nitrobenzene involves electrophilic aromatic substitution reactions. The bromine atom and nitro group on the benzene ring influence the reactivity and orientation of further substitutions. The nitro group is an electron-withdrawing group, making the benzene ring less reactive towards electrophiles, while the bromine atom directs incoming substituents to the ortho and para positions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-Bromo-4-nitrobenzene: Similar structure but lacks the methyl groups.

2-Bromo-1,4-dimethyl-3-nitrobenzene: Similar structure with different positions of substituents.

1,3-Dimethyl-4-nitrobenzene: Lacks the bromine atom.

Uniqueness

2-Bromo-1,3-dimethyl-4-nitrobenzene is unique due to the specific arrangement of its substituents, which affects its reactivity and applications. The presence of both electron-donating (methyl groups) and electron-withdrawing (nitro group) substituents on the benzene ring provides a unique balance of reactivity, making it a valuable compound in various chemical syntheses and research applications.

Biologische Aktivität

2-Bromo-1,3-dimethyl-4-nitrobenzene is an organic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The compound has the molecular formula CHBrNO and a molecular weight of approximately 230.06 g/mol. Its structure includes a bromine atom and a nitro group attached to a benzene ring with two methyl groups, which contributes to its lipophilicity and potential for biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly as an inhibitor of cytochrome P450 enzymes, especially CYP1A2. This inhibition can significantly impact drug metabolism and pharmacokinetics, raising concerns about drug-drug interactions when co-administered with other medications metabolized by the same enzyme system.

Table 1: Summary of Biological Activities

| Biological Activity | Mechanism | References |

|---|---|---|

| Cytochrome P450 Inhibition | Inhibits CYP1A2, affecting drug metabolism | |

| Lipophilicity | Facilitates membrane permeability | |

| Interaction with Biomolecules | Forms covalent bonds with nucleophilic sites on enzymes | |

| Modulation of Gene Expression | Alters transcription factor activity |

The primary mechanism by which this compound exerts its biological effects is through its interactions with various enzymes and proteins:

- Enzyme Inhibition : The compound acts as an electrophile, forming covalent bonds with nucleophilic sites on cytochrome P450 enzymes. This interaction leads to enzyme inhibition, which can disrupt normal metabolic processes.

- Cellular Signaling : It influences cellular functions by altering signaling pathways and gene expression. For example, it can inhibit specific kinases that play critical roles in cellular signaling networks.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Cytochrome P450 Studies : A study demonstrated that this compound effectively inhibits CYP1A2 activity in vitro. This finding suggests potential implications for drug interactions in clinical settings.

- Toxicology Assessments : Animal model studies indicate that at higher doses, the compound can lead to significant toxicity characterized by enzyme inhibition and disruption of normal cellular processes. Lower doses exhibited minimal toxicity but still affected biochemical pathways.

- Metabolic Pathways : Research into the metabolic pathways of this compound revealed that it undergoes biotransformation via cytochrome P450 enzymes, resulting in metabolites that may exhibit different biological activities compared to the parent compound.

Table 2: Summary of Case Studies

| Study Focus | Findings | References |

|---|---|---|

| Cytochrome P450 Inhibition | Significant inhibition of CYP1A2 activity | |

| Toxicity in Animal Models | Dose-dependent toxicity observed | |

| Metabolic Pathways | Biotransformation leads to varied metabolite profiles |

Eigenschaften

IUPAC Name |

2-bromo-1,3-dimethyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-5-3-4-7(10(11)12)6(2)8(5)9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHZIUZUDLBDCMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)[N+](=O)[O-])C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70496214 | |

| Record name | 2-Bromo-1,3-dimethyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70496214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60956-25-4 | |

| Record name | 2-Bromo-1,3-dimethyl-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60956-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1,3-dimethyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70496214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.